6-Methoxy-1,2,3,4-tetramethylnaphthalene
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Overview
Description
6-Methoxy-1,2,3,4-tetramethylnaphthalene is an organic compound with the molecular formula C11H14O It is a derivative of naphthalene, characterized by the presence of a methoxy group (-OCH3) at the 6th position and four methyl groups at the 1st, 2nd, 3rd, and 4th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,2,3,4-tetramethylnaphthalene typically involves the following steps:
Starting Material: The synthesis begins with naphthalene as the starting material.
Methylation: The addition of methyl groups at the 1st, 2nd, 3rd, and 4th positions is carried out using methylating agents such as methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Methoxylation: Large quantities of naphthalene are subjected to methoxylation using industrial-grade methanol and catalysts.
Continuous Methylation: The methylation process is conducted in continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1,2,3,4-tetramethylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives with reduced aromaticity.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
6-Methoxy-1,2,3,4-tetramethylnaphthalene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-1,2,3,4-tetramethylnaphthalene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins.
Pathways Involved: It can modulate various biochemical pathways, including oxidative stress response and signal transduction.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydronaphthalene: A structurally similar compound with a tetrahydronaphthalene core.
6-Methoxy-1,2,3,4-tetrahydroquinoline: Another related compound with a quinoline core.
Properties
CAS No. |
38454-57-8 |
---|---|
Molecular Formula |
C15H18O |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
6-methoxy-1,2,3,4-tetramethylnaphthalene |
InChI |
InChI=1S/C15H18O/c1-9-10(2)12(4)15-8-13(16-5)6-7-14(15)11(9)3/h6-8H,1-5H3 |
InChI Key |
SWRUGTSNQIEMRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=C1C)OC)C)C |
Origin of Product |
United States |
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